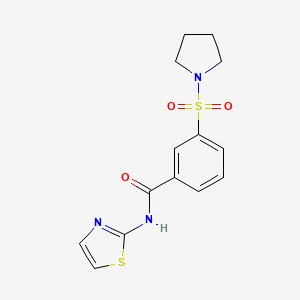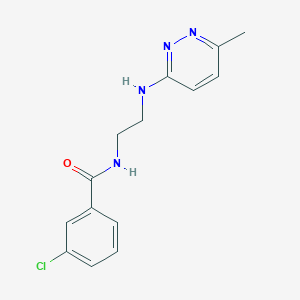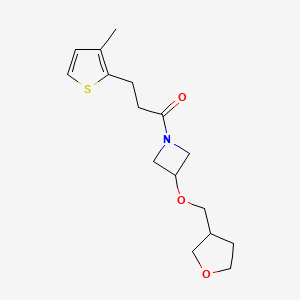![molecular formula C10H15N3O B2507336 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine CAS No. 1248486-82-9](/img/structure/B2507336.png)
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine" is a derivative of the pyridazine class of compounds, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Pyridazine derivatives have been studied for their potential applications in medicinal chemistry due to their significant pharmaceutical importance .
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. One approach is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which can be accelerated under microwave conditions . Another method involves treating specific precursors with reagents such as chloroamine T in the presence of ethanol to furnish the desired pyridazine compound, as demonstrated in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis, can be used to understand the extent of harmony between theoretical and experimental values and to study the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions. For instance, the reaction of 3-methoxypyridazine with hydrogen peroxide yields a mono-N-oxide compound, which can be further transformed into other derivatives through reactions with phosphoryl chloride or acetic anhydride . Additionally, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate can lead to ring-cleavage reactions, resulting in different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through DFT calculations . The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the stability and reactivity of these compounds . The pharmacological activity of pyridazine derivatives, particularly their ability to interact with central nervous system receptors, can be assessed through biological screens and displacement assays .
科学的研究の応用
Chemical Structure and Properties
The compound's structure features a pyridazine ring, a six-membered heterocyclic system containing nitrogen atoms, which is known for its versatility and reactivity in chemical syntheses. This core is modified with a 3-methyl group and a 6-[(pyrrolidin-2-yl)methoxy] substituent, introducing elements of steric complexity and potential for interaction with biological molecules. These modifications can significantly impact the compound's chemical behavior, solubility, and potential biological activity, making it a candidate for further study in the design of molecules with desired properties.
Potential Research Applications
Although direct applications of "3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine" in scientific research were not explicitly detailed in available sources, compounds with similar structures are often explored for their potential as pharmacophores in drug discovery, ligands in material science, or as intermediates in organic synthesis. The presence of both pyridazine and pyrrolidinyl groups suggests possible involvement in studies related to enzyme inhibition, receptor binding, or as building blocks in the synthesis of more complex molecules designed to probe biological systems or to create novel materials with specific properties.
For comprehensive details on the structure and potential safety information, references such as PubChem provide extensive databases. They serve as a starting point for researchers interested in exploring the properties and applications of such compounds
.
作用機序
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biological pathways, depending on their specific structure and functional groups .
Result of Action
Pyridazinone derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
特性
IUPAC Name |
3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMBPZNKOPVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)
![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)
![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

